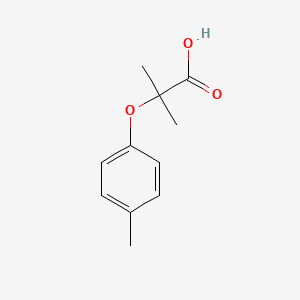

2-Methyl-2-(4-methylphenoxy)propanoic acid

Description

Contextualization within Phenoxypropanoic Acid Chemistry

Phenoxypropanoic acids are a class of compounds built upon a core structure where a phenoxy group is attached to a propanoic acid moiety via an ether linkage. A prominent and widely studied member of this family is mecoprop (B166265), or 2-(4-chloro-2-methylphenoxy)propanoic acid, which is known for its herbicidal properties. nih.govpharmacompass.com These compounds function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible plants. nih.gov

The subject of this article, 2-Methyl-2-(4-methylphenoxy)propanoic acid, distinguishes itself from compounds like mecoprop by a crucial structural modification: the presence of a second methyl group on the carbon atom adjacent to the carboxyl group (the alpha-carbon). This feature means it is a derivative of 2-methylpropanoic acid (also known as isobutyric acid). This "gem-dimethyl" arrangement significantly alters the molecule's stereochemistry and can be expected to influence its biological activity and chemical properties compared to its singly-methylated counterparts.

Significance in Advanced Synthetic Methodologies and Chemical Building Blocks

While specific synthetic routes for this compound are not widely published, its structure strongly points to a feasible and well-established synthetic pathway analogous to the Williamson ether synthesis. wikipedia.org This method is a cornerstone of organic chemistry for forming ethers. wikipedia.org

The most probable synthetic approach involves a two-step process:

Formation of a Phenoxide: The synthesis would likely begin with p-cresol (B1678582) (4-methylphenol), which is deprotonated by a strong base (such as sodium hydride) to form the corresponding sodium or potassium p-cresolate. This alkoxide is a potent nucleophile.

Nucleophilic Substitution: The cresolate would then be reacted with an alkyl halide, specifically ethyl 2-bromo-2-methylpropionate. The cresolate ion attacks the carbon atom bearing the bromine atom in an SN2 reaction, displacing the bromide and forming the ether linkage. This yields the ethyl ester of the target molecule.

Hydrolysis: The final step is the hydrolysis of the resulting ester (ethyl 2-methyl-2-(4-methylphenoxy)propanoate) under acidic or basic conditions to yield the final carboxylic acid, this compound.

This synthetic accessibility makes the compound a valuable potential building block in medicinal and materials chemistry. The presence of both a carboxylic acid and a stable ether linkage provides two distinct functional handles for further chemical modification, allowing for the creation of more complex molecules such as amides, esters, and polymers.

Overview of Key Research Domains

Although direct research on this compound is limited, its structural similarity to a class of drugs known as fibrates suggests a primary area for future investigation. Fibrates, such as fenofibrate (B1672516) and gemfibrozil, are derivatives of fibric acid (2-phenoxy-2-methylpropanoic acid) and are used to manage dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. nih.govuscjournal.com They work by reducing high levels of triglycerides and, in some cases, increasing high-density lipoprotein (HDL) cholesterol. clevelandclinic.org

Given that this compound is a structural analogue of the core fibric acid scaffold, it represents a candidate for synthesis and evaluation in the field of medicinal chemistry. Researchers could explore its potential as a lipid-lowering agent, possibly with a modified efficacy or side-effect profile due to the presence of the 4-methyl group on the phenyl ring. The development of novel fibrate analogues remains an active area of research aimed at creating more potent and selective peroxisome proliferator-activated receptor (PPAR) agonists, which are the molecular targets of these drugs. nih.govacs.org

Additionally, the broader class of phenoxyalkanoic acids has been extensively explored in agrochemical research. nih.gov While the gem-dimethyl substitution pattern of this compound differs from typical phenoxy herbicides, this structural novelty could be a basis for investigating its potential herbicidal or plant growth-regulating properties.

Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-(p-tolyloxy)isobutyric acid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCRQLGCRZSBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177992 | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23438-11-1 | |

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23438-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023438111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Methyl 2 4 Methylphenoxy Propanoic Acid

Novel Catalytic Systems in Phenoxypropanoic Acid Synthesis

The development of novel catalytic systems is crucial for improving the efficiency, selectivity, and sustainability of phenoxypropanoic acid synthesis.

Heterogeneous catalysts, such as various metal oxides (γ-Al₂O₃, CeO₂, ZrO₂, and TiO₂), have been investigated for driving the synthesis of amides from carboxylic acids and amines. researchgate.net These solid catalysts can simplify product purification and are often recyclable. For the amidation of propanoic acid, the surface reactivity of TiO₂, CeO₂, and ZrO₂ has been shown to be superior to that of γ-Al₂O₃. researchgate.net

In the synthesis of propionic acid itself, a key precursor, homogeneous catalysts like an iodine-promoted Molybdenum hexacarbonyl (Mo(CO)₆) system have been developed for the low-temperature, low-pressure hydrocarbonylation of ethylene. researchgate.net This represents an efficient carbonylation process based on Group 6 metals. researchgate.net For subsequent reactions, such as the condensation of propionic acid with formaldehyde, bifunctional acid-base catalysts, particularly those with Group 5 metals (V, Nb, Ta) supported on silica (B1680970), have proven effective. researchgate.net

Bifunctional metal-loaded heteropoly acid catalysts have also been explored for reactions like the deoxygenation of propionic acid. researchgate.net

Green Chemistry Approaches in Synthetic Pathways

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly being applied to the synthesis of phenoxypropanoic acids and their intermediates.

One key green approach is the use of biocatalysis . Microorganisms can be used to perform highly selective reactions under mild conditions. For instance, the microbe Beauveria bassiana is capable of regioselectively hydroxylating (R)-2-phenoxypropionic acid at the C-4 position to produce (R)-2-(4-hydroxyphenoxy)propionic acid, a key intermediate for several herbicides. nih.govresearchgate.net This biological route avoids harsh chemical reagents and often leads to high enantiomeric purity. nih.gov The development of biosynthetic pathways in genetically engineered organisms like Saccharomyces cerevisiae for producing precursors like 3-hydroxypropionic acid further underscores the potential of green biotechnology. rsc.org

The choice of reagents is also critical. Dimethyl carbonate (DMC) has been presented as a greener alternative for the methylation of arylacetonitriles, a step in the synthesis of 2-arylpropionic acids. orgsyn.org DMC is less toxic than traditional methylating agents and allows for reactions to proceed with very high selectivity (up to 99%) toward the desired monomethylated product, thus minimizing byproduct formation and simplifying purification. orgsyn.org

Furthermore, the development of recyclable catalysts, such as solid acid catalysts or heteropoly acids, aligns with green chemistry goals by reducing waste. researchgate.netrsc.org Designing synthetic routes that maximize atom economy —the efficiency of a reaction in converting reactant atoms to product atoms—is a fundamental aspect of creating more sustainable chemical manufacturing processes. researchgate.netchiralpedia.com

Advanced Analytical Characterization and Detection of 2 Methyl 2 4 Methylphenoxy Propanoic Acid

Chromatographic Techniques for Separation and Quantitation

Chromatography is a cornerstone for the analysis of phenoxypropanoic acids, enabling their separation from interfering substances and the resolution of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Phenoxypropanoic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of carboxylic acids like 2-Methyl-2-(4-methylphenoxy)propanoic acid, a derivatization step is typically required to convert the analyte into a more volatile form, often an ester.

Research on related phenoxyalkanoic acid herbicides demonstrates that after an extraction and cleanup procedure, derivatization is performed prior to GC-MS analysis. Common derivatizing agents include diazomethane (B1218177) or alkylating agents that form methyl or other alkyl esters. The resulting esters are more amenable to volatilization in the GC inlet and separation on a chromatographic column.

The mass spectrometer detector provides high selectivity and sensitivity. For structural confirmation, the fragmentation pattern of the analyte is analyzed. In the case of the methyl ester of this compound, characteristic fragments would be expected from the cleavage of the ester group, the ether linkage, and the aromatic ring. The molecular ion peak would confirm the molecular weight of the derivatized analyte. docbrown.info Quantitative analysis is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. For a range of phenoxypropanoic acids, limits of quantification (LOQ) in soil matrices have been reported to be as low as 0.01 mg/kg. epa.gov

Table 1: Typical GC-MS Parameters for Phenoxypropanoic Acid Analysis

| Parameter | Typical Condition |

| Derivatization | Esterification (e.g., with diazomethane or BF₃/methanol) |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temp. | 250-280 °C |

| Oven Program | Temperature gradient (e.g., 60 °C hold, ramp to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantitation |

High-Performance Liquid Chromatography (HPLC) for Isomeric Resolution and Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for analyzing polar, non-volatile compounds like this compound without the need for derivatization. A significant application of HPLC in this context is the separation of enantiomers, which is critical as different enantiomers of chiral compounds can exhibit different biological activities.

Reverse-phase HPLC (RP-HPLC) is a common mode used for the separation of phenoxy acid herbicides. semanticscholar.org The retention of these compounds is influenced by the mobile phase composition (typically a mixture of water and a less polar organic solvent like acetonitrile) and the pH of the aqueous component. semanticscholar.orgsielc.com

For the resolution of enantiomers, chiral stationary phases (CSPs) are employed. Studies on the closely related herbicide 2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop) have demonstrated successful enantiomeric separation using columns with chiral ligands. nih.gov For example, an α1-acid glycoprotein (B1211001) chiral column has been used for the direct resolution of racemic mecoprop (B166265). nih.gov The choice of mobile phase, including its pH and organic modifier content, is crucial for achieving baseline separation of the enantiomers.

Table 2: Example HPLC Conditions for Enantiomeric Resolution of Phenoxypropanoic Acids

| Parameter | Condition 1: Chiral Stationary Phase | Condition 2: Reverse Phase |

| Column | Enantiopac (α1-acid glycoprotein) CSP | J'sphere-ODS-H80 (C18) |

| Mobile Phase | Phosphate buffer with organic modifier | 0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | 1.0 mL/min nih.gov |

| Detection | UV at 220-230 nm | UV at 228 nm nih.gov |

| Application | Direct enantiomeric resolution of mecoprop nih.gov | Separation of stereoisomers of a propanoic acid derivative nih.gov |

Capillary Electrophoresis (CE) in Enantiomeric Analysis

Capillary Electrophoresis (CE) offers an alternative, high-efficiency method for the enantiomeric separation of chiral acids. In CE, separation occurs based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Common chiral selectors for phenoxypropanoic acids include cyclodextrins and their derivatives. The underlying principle is the formation of transient, diastereomeric inclusion complexes between the enantiomers and the chiral selector, which possess different electrophoretic mobilities, leading to their separation. Another approach involves using chiral nonionic surfactants, such as octyl-β-D-maltopyranoside, which form micelles that can differentially interact with the enantiomers. nih.gov This technique can be coupled with highly sensitive detection methods like laser-induced fluorescence (LIF) after labeling the analyte, achieving detection limits in the parts-per-trillion range. nih.gov

Spectroscopic Identification and Structural Elucidation Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound, serving as a powerful tool for its unambiguous identification and characterization.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The resulting spectrum is a unique molecular fingerprint that can be used for identification. For this compound, characteristic absorption bands corresponding to its specific functional groups can be predicted.

Studies on similar molecules like 2-methylpropanoic acid and 2-phenoxypropionic acid provide a basis for assigning these vibrational modes. docbrown.infonih.govresearchgate.net The FT-IR spectrum is expected to be dominated by strong absorptions from the carboxylic acid group. The O-H stretching vibration typically appears as a very broad band in the 3300-2500 cm⁻¹ region due to hydrogen bonding. docbrown.info The carbonyl (C=O) stretching vibration gives rise to a sharp, intense peak around 1700-1725 cm⁻¹. docbrown.info The ether linkage (Ar-O-C) and other skeletal vibrations will produce a series of bands in the fingerprint region (below 1500 cm⁻¹). nih.govresearchgate.net

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch | Carboxylic Acid | 3300 - 2500 | Broad, Strong |

| C-H stretch | Aromatic (sp²) | 3100 - 3000 | Medium |

| C-H stretch | Aliphatic (sp³) | 2980 - 2850 | Medium-Strong |

| C=O stretch | Carboxylic Acid | 1725 - 1700 | Strong, Sharp |

| C=C stretch | Aromatic Ring | 1600 & 1475 | Medium |

| C-O stretch | Carboxylic Acid/Ether | 1300 - 1200 | Strong |

| O-H bend | Carboxylic Acid | 1440 - 1395 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the different types of protons. The aromatic protons on the para-substituted ring would appear as a pair of doublets (an AA'BB' system). The two methyl groups attached to the same carbon (C2 of the propanoic acid moiety) are chemically equivalent and would produce a single, sharp singlet. The methyl group on the aromatic ring would also appear as a singlet. The acidic proton of the carboxyl group would typically be a broad singlet at a downfield chemical shift.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. docbrown.info The carbonyl carbon of the carboxylic acid would be the most downfield signal.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Predicted values relative to TMS in CDCl₃)

| Proton Type | Predicted δ (ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | broad singlet | 1H |

| Aromatic (ortho to -O-) | 6.8 - 7.0 | doublet | 2H |

| Aromatic (ortho to -CH₃) | 7.0 - 7.2 | doublet | 2H |

| Aromatic Methyl (-Ar-CH₃) | 2.2 - 2.4 | singlet | 3H |

| Propanoic Methyls (-C(CH₃)₂) | ~1.6 | singlet | 6H |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Predicted values relative to TMS in CDCl₃)

| Carbon Type | Predicted δ (ppm) |

| Carbonyl (-C OOH) | 175 - 180 |

| Aromatic (C-O) | 150 - 155 |

| Aromatic (C-CH₃) | 130 - 135 |

| Aromatic (CH, ortho to -CH₃) | 129 - 131 |

| Aromatic (CH, ortho to -O-) | 118 - 122 |

| Quaternary (-O-C (CH₃)₂) | 78 - 82 |

| Propanoic Methyls (-C(C H₃)₂) | 24 - 28 |

| Aromatic Methyl (-Ar-C H₃) | 20 - 22 |

Advanced Sample Preparation Protocols for Environmental Matrices

The accurate determination of this compound in complex environmental matrices such as soil and water necessitates sophisticated sample preparation protocols. These methods are designed to isolate the target analyte from interfering substances, concentrate it to detectable levels, and prepare it for instrumental analysis. The selection of an appropriate sample preparation technique is contingent upon the physicochemical properties of the analyte, the nature of the sample matrix, and the sensitivity requirements of the analytical method.

Microextraction and Derivatization Techniques in Environmental Samples

Microextraction techniques have gained prominence in environmental analysis due to their efficiency, minimal solvent consumption, and compatibility with modern analytical instruments. For a polar compound like this compound, these methods offer significant advantages over traditional liquid-liquid extraction.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique where a fused-silica fiber coated with a suitable stationary phase is exposed to the sample. The analytes adsorb to the fiber, which is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. For acidic compounds like this compound, the pH of the sample is a critical parameter. Adjusting the pH below the pKa of the acid ensures it is in its non-ionized form, promoting its partitioning onto the fiber.

Liquid-Phase Microextraction (LPME) , in its various configurations such as hollow-fiber LPME, is another effective technique. In this method, a small volume of organic solvent is held within the pores of a hydrophobic hollow fiber, which is placed in the aqueous sample. The analyte partitions from the sample into the organic solvent. The acceptor phase within the fiber can be an alkaline solution, which ionizes the acidic analyte, effectively trapping it and leading to high enrichment factors.

Derivatization is a crucial step when analyzing polar compounds like this compound by Gas Chromatography (GC). Due to its low volatility and thermal lability, direct GC analysis is challenging. Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester. Common derivatization reagents for this purpose include:

Diazomethane: A highly efficient methylating agent, though its use is limited by its toxicity and explosive nature.

Alkylchloroformates: These reagents react with the carboxylic acid to form a more volatile ester.

Silylating agents (e.g., BSTFA): These replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion of the analyte.

| Technique | Principle | Key Parameters for this compound | Advantages |

| Solid-Phase Microextraction (SPME) | Adsorption of the analyte onto a coated fiber. | Sample pH (acidic), fiber coating, extraction time, temperature. | Solvent-free, simple, can be automated. |

| Liquid-Phase Microextraction (LPME) | Partitioning of the analyte into a small volume of organic solvent. | Sample pH (acidic), organic solvent choice, acceptor phase pH (alkaline), extraction time. | High enrichment factors, low solvent usage. |

| Derivatization (for GC analysis) | Conversion of the polar carboxylic acid to a more volatile ester. | Choice of reagent (e.g., diazomethane, alkylchloroformates), reaction time, temperature. | Enables GC analysis, improves peak shape and sensitivity. |

Considerations for Quantitative Analysis in Complex Matrices

Quantitative analysis of this compound in environmental samples presents several challenges due to the complexity of the matrices.

Matrix Effects: The presence of co-extracted organic and inorganic compounds can significantly impact the analytical signal, leading to either suppression or enhancement. Humic and fulvic acids in soil and water are particularly problematic as they can compete with the analyte for active sites on extraction phases or interfere with the ionization process in mass spectrometry. To mitigate matrix effects, several strategies can be employed:

Matrix-matched calibration: Standards are prepared in an extract of a blank matrix that is similar to the sample.

Isotope dilution: A stable isotope-labeled internal standard of this compound is added to the sample at the beginning of the preparation process. This internal standard behaves similarly to the native analyte throughout the extraction and analysis, correcting for both matrix effects and variations in recovery.

Thorough sample clean-up: Additional purification steps, such as solid-phase extraction (SPE), can be used to remove interfering substances.

Recovery and Reproducibility: The efficiency of the extraction and derivatization steps can vary between samples, affecting the accuracy and precision of the results. It is essential to validate the entire analytical method by determining the recovery and reproducibility using spiked samples at different concentration levels.

Method Detection Limits (MDLs) and Limits of Quantification (LOQs): The sensitivity of the method must be sufficient to detect this compound at environmentally relevant concentrations. The MDL is the minimum concentration that can be detected with a certain level of confidence, while the LOQ is the minimum concentration that can be quantitatively measured with acceptable precision and accuracy. These are determined experimentally through the analysis of low-level spiked samples.

| Consideration | Challenge | Mitigation Strategy |

| Matrix Effects | Co-extracted substances interfering with the analytical signal. | Matrix-matched calibration, isotope dilution, sample clean-up (e.g., SPE). |

| Recovery and Reproducibility | Inconsistent extraction and derivatization efficiency. | Method validation with spiked samples, use of internal standards. |

| Sensitivity | Ensuring the method can detect the analyte at low environmental concentrations. | Optimization of extraction and instrument parameters, determination of MDLs and LOQs. |

Environmental Behavior and Biogeochemical Transformations of Phenoxypropanoic Acids, Including 2 Methyl 2 4 Methylphenoxy Propanoic Acid

Biodegradation Pathways and Microbial Ecology

The primary mechanism for the dissipation of phenoxypropanoic acids in the environment is microbial degradation. A diverse array of microorganisms in soil and aquatic systems possess the enzymatic machinery to break down these compounds, utilizing them as sources of carbon and energy.

Aerobic and Anaerobic Degradation Mechanisms in Aquatic and Terrestrial Environments

The biodegradation of phenoxypropanoic acids is significantly influenced by the presence or absence of oxygen.

Aerobic Degradation: In oxygen-rich environments, such as the upper layers of soil and aerated surface waters, the microbial degradation of phenoxypropanoic acids is generally rapid and complete. nih.gov Studies on the structurally similar herbicide mecoprop (B166265) demonstrate that under aerobic conditions, it can be completely metabolized by microbial communities. nih.gov The degradation process often involves the cleavage of the ether linkage and subsequent mineralization of the aromatic ring. The rate of aerobic degradation can be influenced by factors such as temperature, pH, and the initial concentration of the compound. aloki.hu

Anaerobic Degradation: In the absence of oxygen, such as in deeper soil layers, sediments, and anoxic zones of water bodies, the biodegradation of phenoxypropanoic acids is considerably slower and may not lead to complete mineralization. nih.gov Research on mecoprop has shown that under anaerobic conditions, its degradation is significantly hindered. nih.gov While some degradation can occur under denitrifying or methanogenic conditions, the process is often slow and incomplete. nih.gov This persistence under anaerobic conditions raises concerns about the potential for accumulation in anoxic environments.

Enantioselective Microbial Degradation of Chiral Phenoxypropanoic Acids

Many phenoxypropanoic acids, including 2-Methyl-2-(4-methylphenoxy)propanoic acid, are chiral molecules, existing as two stereoisomers (enantiomers) that are mirror images of each other. Microorganisms often exhibit stereospecificity in their degradation of these compounds, a phenomenon known as enantioselective degradation.

This enantioselectivity is a key feature of the biodegradation of related compounds like mecoprop and dichlorprop (B359615). asm.org Typically, one enantiomer is degraded preferentially and at a faster rate than the other. For instance, in aerobic sewage sludge, the (S)-enantiomers of mecoprop and dichlorprop are preferentially degraded over the (R)-enantiomers. nih.gov However, the preference can vary depending on the specific microbial species and the structure of the compound. researchgate.net For example, while the (S)-enantiomer of (RS)-2-(3-chlorophenoxy)propanoic acid is preferentially degraded, the (R)-enantiomer of (RS)-2-(2-chlorophenoxy)propanoic acid is removed more quickly. researchgate.net This differential degradation can lead to a shift in the enantiomeric ratio of the parent compound in the environment over time.

| Compound | Preferentially Degraded Enantiomer | Environment |

| Mecoprop | (S) | Aerobic sewage sludge nih.gov |

| Dichlorprop | (S) | Aerobic sewage sludge nih.gov |

| (RS)-2-(3-chlorophenoxy)propanoic acid | (S) | Aerobic activated sludge researchgate.net |

| (RS)-2-(2-chlorophenoxy)propanoic acid | (R) | Aerobic activated sludge researchgate.net |

Identification and Characterization of Microbial Communities Involved in Biotransformation

A variety of microorganisms have been identified as being capable of degrading phenoxypropanoic acids. These include both individual bacterial strains and complex microbial consortia.

Pure cultures of bacteria, such as Sphingomonas herbicidovorans, have been shown to completely degrade both enantiomers of mecoprop. herts.ac.ukresearchgate.net Other identified mecoprop-degrading bacteria include species of Alcaligenes and Ralstonia. nih.gov

| Microorganism/Community | Degraded Compound(s) | Key Findings |

| Sphingomonas herbicidovorans | Mecoprop, Dichlorprop | Degrades both enantiomers, with a preference for the (S)-enantiomer. asm.orgherts.ac.uk |

| Alcaligenes sp. and Ralstonia sp. | Mecoprop, 2,4-D, MCPA, 2,4-DP | Isolated from agricultural soils and capable of rapid degradation. nih.gov |

| Consortium of Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis | (R)-mecoprop | Exclusively degrades the (R)-enantiomer. researchgate.net |

| Five-member microbial community (including Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter) | Mecoprop, 2,4-D, MCPA | Synergistic degradation of the herbicide. nih.gov |

| Phomopsis sp. | MCPA | Endophytic fungus capable of efficient degradation. nih.gov |

Metabolite Formation during Biodegradation Processes

The biodegradation of phenoxypropanoic acids proceeds through a series of intermediate compounds known as metabolites. The identification of these metabolites is crucial for understanding the degradation pathway and assessing the potential for the formation of other environmentally relevant compounds.

For the closely related herbicide mecoprop, a key initial step in the degradation pathway is the cleavage of the ether bond, leading to the formation of a substituted phenol. Specifically, 4-chloro-2-methylphenol has been identified as a soil degradation product of mecoprop. herts.ac.ukmdpi.com This metabolite is then typically further degraded through hydroxylation and ring cleavage. aloki.hu Given the structural similarity, it is highly probable that the biodegradation of this compound would proceed through a similar pathway, likely forming 4-methylphenol as an initial metabolite. The propanoic acid side chain is expected to be converted to pyruvate. researchgate.net

Photodegradation Mechanisms and Environmental Photolysis

In addition to microbial degradation, phenoxypropanoic acids can be broken down by sunlight through a process called photodegradation or photolysis. This process is particularly relevant in surface waters and on the surface of soils and plants.

The rate and extent of photodegradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizing substances in the water, and the chemical structure of the compound. Direct photolysis occurs when the molecule itself absorbs light energy, leading to its decomposition. Indirect photolysis involves other substances in the environment that absorb light and then transfer that energy to the phenoxypropanoic acid molecule, initiating its breakdown. Studies on related phenoxyacetic acids have shown that UV irradiation can lead to their degradation, with the efficiency of the process depending on the wavelength of the light and the presence of other substances in the water. mdpi.com For instance, the photodegradation of mecoprop has been observed to be a potential transformation pathway in sterile soils, especially in the initial days of exposure. oup.com

Environmental Transport and Mobility Studies in Aquatic and Soil Systems

The movement of this compound and related compounds through the environment is largely governed by their physical and chemical properties, particularly their water solubility and sorption to soil particles.

Leaching Potential in Soil Systems

The potential for a chemical to leach through the soil profile is a critical factor in determining its risk of contaminating groundwater. For phenoxypropanoic acids, this potential is largely governed by their chemical properties and the characteristics of the soil.

Phenoxypropanoic acids, such as mecoprop, are weak acids and exist predominantly in an anionic (negatively charged) form in most environmental soil and water, which typically have a pH above the compound's acid dissociation constant (pKa). scbt.com This anionic nature is a key determinant of their mobility in soil. Anions are less likely to adsorb to the negatively charged surfaces of soil particles, such as clay and organic matter, leading to a higher potential for leaching. scbt.com

The mobility of these compounds in soil is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Lower Koc values indicate weaker sorption to soil and thus higher mobility. Studies on mecoprop have reported Koc values in the range of 5 to 43, which classifies it as having a very high mobility potential in soil. scbt.com This suggests that this compound, sharing a similar chemical structure, is also likely to exhibit high mobility and a significant potential for leaching, particularly in soils with low organic matter content.

The following table summarizes soil mobility data for mecoprop, which can be considered indicative for this compound:

| Soil Type | pH | Koc Value | Mobility Classification |

| Sandy Loam | 6.9 | 8.4 | Very High |

| Sandy Loam | 6.7 | 13.3 | Very High |

| Coarse Sandy | 6.6 | 5.3 | Very High |

| Various | - | 5 - 43 | Very High |

| Data derived from studies on mecoprop. scbt.com |

Research on mecoprop in lysimeter experiments, which simulate natural soil and rainfall conditions, has demonstrated its capacity to leach. In one such study, mecoprop applied to turfgrass was detected in the leachate, with concentrations varying depending on the soil type. scbt.com The highest concentrations in the leachate were observed in sand, followed by Arkport fine sandy loam and Hudson silt loam, indicating that soil texture plays a significant role in the leaching process. scbt.com

Transport in Surface Water and Groundwater

Due to their high mobility in soil, phenoxypropanoic acids like mecoprop are frequently detected in both surface water and groundwater, indicating their potential for transport beyond the point of application. chemicalbook.comtcichemicals.com The relatively high water solubility of these compounds further facilitates their movement with soil water and their subsequent entry into aquatic systems. tcichemicals.com

Once in groundwater, the transport of these compounds is governed by advection (the bulk movement of water) and dispersion (the spreading of the contaminant plume). tcichemicals.com Given their limited retardation due to weak sorption, phenoxypropanoic acids can be transported relatively rapidly in groundwater. tcichemicals.com The persistence of these compounds in aquatic environments is then largely dependent on biodegradation, as they are generally stable to hydrolysis.

The detection of mecoprop in groundwater in various agricultural regions is well-documented. chemicalbook.com This serves as a strong indicator that other mobile phenoxypropanoic acids, including likely this compound, could also pose a risk to groundwater quality if used in a similar manner.

The following table presents findings from a leaching experiment with mecoprop, illustrating its potential to move through different soil types and enter groundwater systems:

| Soil Type | pH | Maximum Leachate Concentration (ppb) | Time to Maximum Concentration (days) |

| Hudson Silt Loam | 6.5 | 10 | 52 |

| Arkport Fine Sandy Loam | 6.5 | 18 | 52 |

| Sand | 6.7 | 310 | 52 |

| Data from a lysimeter experiment with mecoprop application. scbt.com |

Biodegradation is the primary mechanism for the attenuation of phenoxypropanoic acids in both soil and water. tcichemicals.com The rate of degradation can be influenced by various factors, including temperature, moisture, and the presence of adapted microbial populations. Half-lives for mecoprop in soil have been reported to be in the range of a few days to several weeks, indicating that under favorable conditions, natural attenuation can reduce the amount of the compound available for transport. scbt.com However, in subsurface environments where microbial activity may be lower, the persistence of these compounds can be significantly longer. tcichemicals.com

Structural Insights and Molecular Recognition Studies of Phenoxypropanoic Acid Derivatives

Crystallographic Analysis and Conformational Preferences

While a specific crystal structure for 2-Methyl-2-(4-methylphenoxy)propanoic acid is not publicly available, detailed crystallographic analyses of closely related analogs provide significant insight into its likely solid-state conformation and packing. Studies on derivatives such as 2-Methyl-2-(4-nitrophenoxy)propanoic acid and 2-(4-Acetamidophenoxy)-2-methylpropanoic acid reveal conserved structural motifs that are characteristic of this class of compounds.

A predominant feature in the crystal lattice of these molecules is the formation of centrosymmetric dimers. This arrangement is facilitated by strong intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This robust O—H⋯O interaction typically forms an R²₂(8) graph-set motif, which is a common and stable supramolecular synthon for carboxylic acids.

Interactive Table 1: Crystallographic Data for Analogs of this compound Data sourced from studies on structurally similar phenoxypropanoic acid derivatives.

| Parameter | 2-Methyl-2-(4-nitrophenoxy)propanoic acid | 2-(4-Acetamidophenoxy)-2-methylpropanoic acid |

| Formula | C₁₀H₁₁NO₅ | C₁₂H₁₅NO₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/c | P2₁/c |

| Key Interactions | O—H⋯O hydrogen bonds, C—H⋯O interactions, π–π stacking | N—H⋯O and O—H⋯O hydrogen bonds |

| Supramolecular Motif | Centrosymmetric R²₂(8) dimers | Corrugated sheets via R⁴₄(28) motifs |

Stereochemical Influences on Molecular Interactions in Non-Clinical Contexts

Stereochemistry plays a pivotal role in the molecular interactions of chiral compounds. While this compound itself is achiral due to the two methyl groups at the alpha position, many other phenoxypropanoic acid derivatives possess a chiral center at this position, leading to the existence of (R)- and (S)-enantiomers.

The differential interaction of these enantiomers with other chiral molecules or environments is a well-established principle. In non-clinical contexts, this is often observed in their interaction with biological macromolecules or in chiral chromatography. For example, in studies of substituted phenylpropanoic acids as activators for peroxisome proliferator-activated receptors (PPARs), the stereochemistry at the alpha-position is a key determinant of potency and selectivity. nih.gov The three-dimensional arrangement of the substituents around the chiral carbon dictates how well the molecule fits into a chiral binding pocket, influencing the strength and nature of the resulting intermolecular interactions.

One enantiomer may bind with high affinity, while the other may bind weakly or not at all. This enantioselectivity is fundamental to their biological activity. For instance, the herbicidal activity of Mecoprop (B166265) (2-(4-chloro-2-methylphenoxy)propanoic acid) resides almost exclusively in the (R)-(+)-enantiomer. This demonstrates that even in a non-clinical context, the specific spatial orientation of functional groups is critical for effective molecular recognition and interaction with its target. Similarly, studies on the anti-inflammatory drug fenoprofen (B1672519) show that the (S)-isomer is significantly more active in inhibiting the cyclo-oxygenase pathway than the (R)-isomer. nih.gov These examples underscore the profound impact of stereochemistry on the molecular behavior of phenoxypropanoic acid derivatives. nih.gov

Interactive Table 2: Examples of Stereochemical Influence in Phenoxypropanoic Acid Derivatives

| Compound | Context | Observation |

| Substituted Phenylpropanoic Acids | PPARα Activation | Stereochemistry at the α-position is a key factor in determining the potency and selectivity of receptor transactivation. nih.gov |

| Mecoprop | Herbicidal Activity | The (R)-(+)-enantiomer is responsible for the compound's herbicidal effects. |

| Fenoprofen | Enzyme Inhibition (in vitro) | The (S)-enantiomer is 35 times more potent than the (R)-enantiomer in inhibiting fatty acid cyclo-oxygenase. nih.gov |

Rational Design Principles based on Structural Modifications

The rational design of bioactive molecules based on the phenoxypropanoic acid scaffold relies on a detailed understanding of its structure-activity relationships (SAR). nih.gov By systematically modifying different parts of the molecule, researchers can fine-tune its properties to achieve desired effects, such as enhanced potency or improved selectivity for a specific biological target.

The core structure of a phenoxypropanoic acid derivative can be divided into several key regions that can be targeted for modification:

The Acidic Head Group: The carboxylic acid is often crucial for interaction with receptor binding sites, typically forming hydrogen bonds or ionic interactions. Its acidity and spatial orientation are important.

The α-Position Substituent: As discussed, the nature and stereochemistry of substituents at the alpha-carbon are critical. nih.gov Replacing a single methyl group with larger alkyl groups or other functional groups can significantly alter binding affinity and selectivity.

The Phenoxy Linker: The ether linkage provides a specific geometry and degree of flexibility between the aromatic ring and the acidic side chain. The distance it creates between these two pharmacophoric elements is often optimal for binding.

SAR studies have shown that these molecular components all play key roles in determining the potency and selectivity of phenoxypropanoic acid derivatives for their targets, such as nuclear receptors or enzymes. nih.gov This knowledge allows for the rational design of new compounds where, for example, a substituent on the distal phenyl ring is modified to enhance hydrophobic interactions, or the alpha-substituent is changed to improve selectivity for one receptor subtype over another.

Advanced Material Applications and Controlled Release Systems for Phenoxypropanoic Acid Derivatives

Encapsulation and Intercalation into Layered Materials for Research Applications

The encapsulation and intercalation of active compounds into layered materials represent a promising strategy for developing advanced functional materials. Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·yH₂O, where M(II) and M(III) are divalent and trivalent cations, respectively, and Aⁿ⁻ is an interlayer anion. The ability to exchange the interlayer anion allows for the intercalation of various guest molecules, including active pharmaceutical ingredients and herbicides.

The intercalation of phenoxypropanoic acid derivatives into LDHs is typically achieved through methods such as coprecipitation or anion exchange. In the coprecipitation method, a solution containing the metal salts (e.g., Mg²⁺ and Al³⁺) is added to an alkaline solution containing the organic anion, leading to the simultaneous formation of the LDH layers and intercalation of the guest molecule. The anion exchange method involves preparing the LDH with a readily exchangeable anion, such as nitrate (B79036) (NO₃⁻), and then exposing it to a solution of the desired organic anion.

The success of intercalation is often confirmed by techniques such as Powder X-ray Diffraction (PXRD), which reveals changes in the interlayer spacing of the LDH, and Fourier-Transform Infrared (FTIR) spectroscopy, which identifies the functional groups of the intercalated molecule within the LDH structure. For instance, in the study of a Mecoprop-LDH hybrid, an increase in the interlayer spacing would be expected, corresponding to the size of the Mecoprop (B166265) anion.

The table below summarizes the typical characterization techniques used to confirm the intercalation of organic anions into layered double hydroxides.

| Characterization Technique | Information Obtained |

| Powder X-ray Diffraction (PXRD) | Determines the interlayer spacing (basal spacing) of the LDH, indicating the accommodation of the guest molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of the functional groups of the intercalated organic molecule and interactions with the LDH layers. |

| Thermogravimetric Analysis (TGA) | Provides information on the thermal stability of the hybrid material and the amount of intercalated guest. |

| Elemental Analysis | Determines the chemical composition of the hybrid material and the loading percentage of the guest molecule. |

Development of Controlled Release Formulations

A key motivation for intercalating active molecules like phenoxypropanoic acid derivatives into layered materials is the development of controlled release formulations. The release of the guest molecule from the LDH matrix is typically governed by a process of anion exchange with anions present in the surrounding environment, such as carbonates, phosphates, or chlorides. This mechanism allows for a slower and more sustained release of the active compound compared to its direct application.

Research on the release of Mecoprop from a Mecoprop-LDH hybrid has shown that the release rate is dependent on the composition of the release medium. For example, the release was observed to be slower in distilled water compared to a soil solution, which contains a higher concentration of competing anions. This highlights the potential of LDH-based formulations to provide a more targeted and prolonged release profile, which could be advantageous in various research applications.

The release kinetics from such formulations can be modeled using various mathematical equations, such as the pseudo-first-order, pseudo-second-order, and parabolic diffusion models, to understand the release mechanism. The choice of the LDH's metallic composition (e.g., MgAl, ZnAl) can also influence the release rate, as different compositions can affect the strength of the interaction between the host layers and the guest anion.

The following table outlines common factors that influence the release of intercalated guest molecules from layered double hydroxides.

| Factor | Influence on Release |

| Anion Concentration in Release Medium | Higher concentrations of competing anions in the environment generally lead to a faster release rate due to more efficient anion exchange. |

| pH of the Release Medium | The pH can affect the stability of the LDH structure and the solubility of the guest molecule, thereby influencing the release. |

| LDH Composition | The nature of the divalent and trivalent cations in the LDH layers can alter the charge density and the strength of interaction with the guest anion, thus affecting the release kinetics. |

| Particle Size and Morphology of the LDH | Smaller particle sizes and higher surface areas can lead to faster initial release rates. |

Nanohybrid Composite Development for Targeted Delivery Research

The development of nanohybrid composites represents a further advancement in the design of delivery systems for active molecules. These composites can be formed by incorporating the LDH-intercalated compound into a polymer matrix or by modifying the surface of the LDH particles. The goal is to create multifunctional materials with enhanced properties for targeted delivery research.

While specific research on nanohybrid composites of 2-Methyl-2-(4-methylphenoxy)propanoic acid is not currently documented, the principles can be extrapolated from studies on similar systems. For instance, incorporating an LDH-herbicide hybrid into a biodegradable polymer film could create a system for the slow and targeted release of the herbicide in an agricultural context, potentially reducing environmental contamination.

In the context of targeted delivery research, the surface of the LDH nanoparticles can be functionalized with specific ligands or targeting moieties. This would allow the nanohybrid composite to recognize and bind to specific sites, leading to a localized release of the active compound. The versatility of LDH chemistry, allowing for the tuning of particle size, shape, and surface properties, makes them attractive candidates for the development of such advanced delivery systems.

The research in this area is highly interdisciplinary, combining principles of materials science, chemistry, and the specific field of application. The development of these nanohybrid composites involves careful characterization of their structure, properties, and performance in simulated environments to assess their potential for targeted delivery.

Future Directions and Emerging Research Avenues for 2 Methyl 2 4 Methylphenoxy Propanoic Acid

Integration of Multi-Omics Approaches in Microbial Biotransformation Research

The biotransformation of 2-Methyl-2-(4-methylphenoxy)propanoic acid by microorganisms is a critical process influencing its environmental persistence and fate. While traditional studies have identified microbial communities capable of degrading similar phenoxyalkanoic acids, the underlying molecular mechanisms are not fully understood. nih.gov The integration of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to unravel these complex biological processes. nih.govrsc.org

Future research will likely focus on applying these integrated analyses to microbial communities or pure cultures that metabolize this compound. nih.gov By correlating genomic data with the expression of specific genes (transcriptomics), the production of enzymes (proteomics), and the resulting metabolic byproducts (metabolomics), researchers can construct a comprehensive map of the degradation pathways. nih.gov For instance, comparative genomic analysis can reveal the prevalence of genes responsible for degrading phenolic acids across different microbial strains. researchgate.net This approach can identify key enzymes, such as dioxygenases and hydrolases, involved in the breakdown of the aromatic ring and ether linkage, respectively, which are characteristic features of this compound's structure.

Furthermore, multi-omics can elucidate how microbial consortia function synergistically to achieve complete mineralization of the compound, a phenomenon observed in the degradation of the related herbicide mecoprop (B166265). nih.gov Understanding the intricate molecular and metabolic interplay within these communities is essential for developing effective bioremediation strategies for contaminated sites. nih.gov

Table 1: Application of Multi-Omics in Biotransformation Research

| Omics Layer | Objective | Expected Insights for this compound |

|---|---|---|

| Metagenomics | Identify all genes within a microbial community. | Discovery of novel genes and potential degradation pathways. |

| Metatranscriptomics | Analyze gene expression under specific conditions. | Identification of actively transcribed genes in response to the compound. |

| Metaproteomics | Study the entire protein complement of the community. | Pinpointing the specific enzymes (e.g., oxygenases, hydrolases) catalyzing degradation steps. |

| Metabolomics | Characterize the complete set of small-molecule metabolites. | Mapping the biotransformation pathway by identifying intermediate and final breakdown products. |

Advanced Spectroscopic Techniques for In Situ Environmental Monitoring

Effective environmental management requires sensitive, rapid, and real-time monitoring of pollutants. omicsonline.org Future research will increasingly leverage advanced spectroscopic techniques for the in situ detection and quantification of this compound in complex environmental matrices like water and soil. omicsonline.orgmdpi.com These methods offer significant advantages over traditional chromatographic techniques, which often involve laborious sample preparation and off-site analysis.

Emerging spectroscopic methods with high potential include:

Surface-Enhanced Raman Spectroscopy (SERS): SERS can provide a unique vibrational fingerprint of the target molecule, enabling highly sensitive and selective detection, potentially down to the single-molecule level. mdpi.com Its application could allow for the direct detection of this compound in water samples without pre-concentration steps.

Fluorescence Spectroscopy: Given that many organic pollutants with aromatic rings exhibit inherent fluorescence, this technique can be adapted for sensitive trace detection. mdpi.com Research could focus on developing specific fluorescent probes or leveraging the intrinsic fluorescence of the compound or its derivatives for monitoring.

Cavity Ring-Down Spectroscopy (CRDS): CRDS is an extremely sensitive absorption spectroscopy technique capable of detecting volatile organic compounds at parts-per-billion levels or lower. spiedigitallibrary.orgnumberanalytics.com This could be particularly useful for monitoring the potential volatilization of the compound or its degradation products from soil or water surfaces. numberanalytics.com

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR analysis uses infrared light to scan materials and identify their chemical properties, making it a valuable tool for classifying organic compounds. azooptics.com

The development of portable and robust spectroscopic sensors will be a key goal, enabling real-time field monitoring of contamination plumes and the assessment of remediation efforts. omicsonline.org

Computational Modeling of Complex Environmental Systems and Predictive Analytics

Computational modeling is an indispensable tool for predicting the environmental fate, transport, and potential impact of chemical compounds. researchgate.net Future research on this compound will benefit from sophisticated environmental fate models that can simulate its behavior across multiple environmental compartments, including air, water, soil, and sediment. researchgate.net

Models such as fugacity-based models (e.g., ChemCAN, SimpleBox) can be parameterized to predict the partitioning and residence time of the compound in different environmental media. researchgate.net These predictive models are crucial for understanding long-term environmental impacts and for conducting risk assessments before widespread use or in the event of an environmental release. researchgate.net

Furthermore, the integration of predictive analytics and machine learning algorithms with these models can enhance their accuracy. By training algorithms on existing data regarding the behavior of structurally similar phenoxyalkanoic acids, it may be possible to predict the degradation kinetics, soil sorption coefficients (Koc), and bioaccumulation potential of this compound and its newly synthesized analogs. This predictive capability can accelerate the environmental risk assessment process and guide the development of greener, more sustainable chemical alternatives.

Development of Novel Synthetic Strategies for Tailored Analogs with Specific Properties

The synthesis of analogs of this compound is a promising avenue for discovering new molecules with enhanced or specific biological activities. Future synthetic chemistry research will focus on developing more efficient, selective, and sustainable methods to create a diverse library of related compounds. This involves late-stage functionalization, where a common, readily available molecular scaffold is modified in the final steps of a synthesis to rapidly generate novel derivatives. researchgate.net

Drawing inspiration from the synthesis of related compounds, future strategies may include:

Modifying the Aromatic Ring: Introducing different substituents (e.g., halogens, alkyl groups, nitro groups) onto the phenoxy ring to modulate the molecule's electronic properties, lipophilicity, and, consequently, its biological activity and environmental degradation profile. patsnap.com

Altering the Propanoic Acid Side Chain: Esterification or amidation of the carboxylic acid group can produce prodrugs or compounds with different transport properties. google.comgoogle.com

Replacing the Ether Linkage: Substituting the ether oxygen with sulfur or nitrogen could lead to analogs with fundamentally different chemical stability and biological targets.

These novel synthetic strategies will enable the creation of tailored analogs for specific applications, such as developing more potent and selective PPARα/γ agonists or creating herbicidal compounds with improved environmental safety profiles. researchgate.net

Exploration of Enantiomer-Specific Environmental Risk Assessment Methodologies

Like many phenoxypropanoic acids, this compound possesses a chiral center, meaning it exists as two non-superimposable mirror images called enantiomers. nih.gov There is growing recognition that the biological and toxicological activities of chiral compounds can reside primarily in one enantiomer. bath.ac.uk For example, the herbicidal activity of the related compound mecoprop is attributed almost entirely to its (R)-(+)-enantiomer. nih.gov

Currently, the environmental risk of many chiral chemicals is assessed based on data from the racemic mixture (a 1:1 ratio of both enantiomers), which can lead to significant under- or overestimation of the actual risk. bath.ac.uk Microbial degradation in soil and water can be stereoselective, leading to the enrichment of one enantiomer in the environment. dss.go.th This enantiomeric shift is critically important, as the more persistent and more toxic enantiomer could accumulate, posing an unforeseen risk. bath.ac.uk

Future research must therefore focus on developing enantiomer-specific environmental risk assessment methodologies. This requires:

Enantioselective Analytical Methods: Developing robust and sensitive analytical techniques, likely based on chiral chromatography, to quantify the individual enantiomers of this compound in environmental samples.

Stereoselective Ecotoxicology: Conducting toxicity studies on aquatic and terrestrial organisms using the isolated enantiomers to determine if one is significantly more harmful than the other.

Enantioselective Fate Studies: Investigating the differential rates of degradation and transport of each enantiomer in various environmental compartments to predict which form is likely to persist.

By adopting an enantiomer-specific approach, a more accurate and scientifically sound assessment of the environmental risks posed by this compound can be achieved. bath.ac.uk

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(4-methylphenoxy)propanoic acid, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves coupling 4-methylphenol with a propanoic acid derivative. Key steps include:

- Alkylation : Reacting 4-methylphenol with methyl propionate under basic conditions (e.g., K₂CO₃) to form the ether linkage .

- Acid Catalysis : Cyclization or ester hydrolysis using H₂SO₄ or HCl to yield the carboxylic acid .

- Yield Optimization : Control reaction temperature (80–100°C), stoichiometric ratios (1:1.2 phenol:ester), and purification via silica gel chromatography (>95% purity) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows a singlet for the methyl group on the propanoic acid (δ 1.5 ppm) and aromatic protons (δ 6.8–7.2 ppm) .

- FT-IR : Confirms the carboxylic acid group (O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹) and ether linkage (C-O-C ~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS (m/z 209 [M+H]⁺) validates molecular weight .

- Validation : Compare spectral data with reference standards (e.g., NIST Chemistry WebBook entries) .

Advanced Research Questions

Q. What are the potential metabolic pathways and degradation products of this compound in environmental systems?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes (e.g., rat S9 fractions) to identify phase I metabolites (e.g., hydroxylation at the methylphenoxy group) .

- Environmental Degradation : Conduct photolysis studies (UV light, 254 nm) to detect breakdown products like 4-methylphenol and CO₂ .

- Analytical Tools : Use LC-QTOF-MS for non-targeted metabolite profiling and isotope tracing (¹⁴C-labeled compound) to track mineralization .

Q. How do researchers address contradictions in reported toxicity data for aryloxypropanoic acid derivatives?

- Methodological Answer :

- Comparative Studies : Replicate assays (e.g., Ames test, zebrafish embryotoxicity) under standardized conditions (OECD guidelines) to resolve discrepancies in genotoxicity .

- Dose-Response Analysis : Use probabilistic modeling to assess threshold effects; e.g., renal toxicity may only manifest at >500 mg/kg in rodents .

- Mechanistic Studies : Apply transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., oxidative stress markers like HO-1) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.